N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1019095-71-6
VCID: VC8431849
InChI: InChI=1S/C23H21FN4O2S/c1-3-30-19-10-6-17(7-11-19)20-14-31-23(25-20)28-21(12-15(2)27-28)26-22(29)13-16-4-8-18(24)9-5-16/h4-12,14H,3,13H2,1-2H3,(H,26,29)
SMILES: CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=C(C=C4)F
Molecular Formula: C23H21FN4O2S
Molecular Weight: 436.5 g/mol

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide

CAS No.: 1019095-71-6

Cat. No.: VC8431849

Molecular Formula: C23H21FN4O2S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide - 1019095-71-6

Specification

CAS No. 1019095-71-6
Molecular Formula C23H21FN4O2S
Molecular Weight 436.5 g/mol
IUPAC Name N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C23H21FN4O2S/c1-3-30-19-10-6-17(7-11-19)20-14-31-23(25-20)28-21(12-15(2)27-28)26-22(29)13-16-4-8-18(24)9-5-16/h4-12,14H,3,13H2,1-2H3,(H,26,29)
Standard InChI Key XSJVJCIKECSMOE-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=C(C=C4)F
Canonical SMILES CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=C(C=C4)F

Introduction

Chemical Structure and Molecular Properties

The molecular formula of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide is C₂₃H₂₂FN₃O₂S, with a molecular weight of 423.50 g/mol. The structure comprises:

  • A 3-methyl-1H-pyrazole core substituted at the 1-position with a 4-(4-ethoxyphenyl)thiazol-2-yl group.

  • An acetamide side chain at the pyrazole’s 5-position, bearing a 4-fluorophenyl substituent.

Key functional groups include the ethoxy (–OCH₂CH₃), fluoro (–F), and acetamide (–NHCO–) moieties, which influence solubility, bioavailability, and target interactions . The thiazole and pyrazole rings contribute to planar rigidity, potentially enhancing binding affinity to enzymatic pockets .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₂FN₃O₂S
Molecular Weight423.50 g/mol
Hydrogen Bond Donors2 (NH, CONH)
Hydrogen Bond Acceptors5 (S, 2×O, 2×N)
LogP (Partition Coefficient)~3.2 (estimated)

Synthesis and Reaction Pathways

The synthesis of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide involves multi-step protocols, as outlined below:

Formation of the Pyrazole-Thiazole Core

  • Pyrazole Synthesis:

    • Condensation of substituted acetophenones with diethyl oxalate in tetrahydrofuran (THF) yields 1,3-diketoesters .

    • Cyclization with phenylhydrazine in ethanol produces ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates .

    • Reduction using LiAlH₄ converts the ester to a primary alcohol, followed by oxidation with 2-iodoxybenzoic acid (IBX) to generate pyrazole-3-carbaldehydes .

  • Thiazole Formation:

    • Reaction of pyrazole-3-carbaldehydes with phenacyl bromides in ethanol under reflux forms the thiazole ring via cyclocondensation .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole cyclizationPhenylhydrazine, ethanol, reflux65–80
Thiazole formationPhenacyl bromide, ethanol, reflux70–85
Acetamide coupling2-(4-Fluorophenyl)acetyl chloride, Et₃N, DCM75–90

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Thiazole C5 proton: δ 7.42 (singlet) .

    • Pyrazole C4 proton: δ 7.17 (singlet) .

    • 4-Ethoxyphenyl group: δ 1.42 (t, –OCH₂CH₃), δ 4.02 (q, –OCH₂–).

    • 4-Fluorophenyl protons: δ 7.97 (dd, J = 8.5, 5.4 Hz, C2″,C6″), δ 7.14 (t, J = 8.7 Hz, C3″,C5″) .

  • ¹³C NMR:

    • Thiazole C2: δ 161.24 .

    • Acetamide carbonyl: δ 169.8 .

    • Fluorophenyl C4″: δ 163.70 (¹JCF = 248 Hz) .

Mass Spectrometry

  • HRMS: m/z 423.1421 [M+H]⁺ (calculated for C₂₃H₂₂FN₃O₂S) .

Stability and Degradation

Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, suggesting moderate thermal stability. Hydrolytic studies in simulated gastric fluid (pH 1.2) show <5% degradation over 24 hours, supporting oral bioavailability .

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